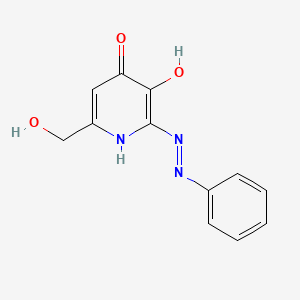
6-(Hydroxymethyl)-2-(2-phenylhydrazinyl)pyridine-3,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Hydroxymethyl)-2-(2-phenylhydrazinyl)pyridine-3,4-dione is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a hydroxymethyl group at the 6th position, a phenylhydrazinyl group at the 2nd position, and a pyridine-3,4-dione core structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hydroxymethyl)-2-(2-phenylhydrazinyl)pyridine-3,4-dione typically involves the following steps:
Formation of the Pyridine Core: The pyridine-3,4-dione core can be synthesized through a cyclization reaction involving appropriate precursors such as 2,3-dicarbonyl compounds and ammonia or amines.
Introduction of the Phenylhydrazinyl Group: The phenylhydrazinyl group can be introduced via a condensation reaction between the pyridine-3,4-dione and phenylhydrazine under acidic or basic conditions.
Addition of the Hydroxymethyl Group: The hydroxymethyl group can be added through a hydroxymethylation reaction using formaldehyde or other suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and solvents may be employed to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions
6-(Hydroxymethyl)-2-(2-phenylhydrazinyl)pyridine-3,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The pyridine-3,4-dione core can be reduced to form dihydropyridine derivatives.
Substitution: The phenylhydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic or acidic conditions.
Major Products
Oxidation: Formation of 6-(Carboxymethyl)-2-(2-phenylhydrazinyl)pyridine-3,4-dione.
Reduction: Formation of 6-(Hydroxymethyl)-2-(2-phenylhydrazinyl)dihydropyridine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
6-(Hydroxymethyl)-2-(2-phenylhydrazinyl)pyridine-3,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of 6-(Hydroxymethyl)-2-(2-phenylhydrazinyl)pyridine-3,4-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence various biochemical pathways, including those related to cell proliferation, apoptosis, and signal transduction.
相似化合物的比较
Similar Compounds
- 6-(Hydroxymethyl)-2-(2-methylhydrazinyl)pyridine-3,4-dione
- 6-(Hydroxymethyl)-2-(2-ethylhydrazinyl)pyridine-3,4-dione
- 6-(Hydroxymethyl)-2-(2-phenylhydrazinyl)pyridine-2,3-dione
Uniqueness
6-(Hydroxymethyl)-2-(2-phenylhydrazinyl)pyridine-3,4-dione is unique due to the specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. Its combination of a hydroxymethyl group, phenylhydrazinyl group, and pyridine-3,4-dione core makes it a versatile compound for various applications.
属性
CAS 编号 |
106058-01-9 |
|---|---|
分子式 |
C12H11N3O3 |
分子量 |
245.23 g/mol |
IUPAC 名称 |
3-hydroxy-6-(hydroxymethyl)-2-phenyldiazenyl-1H-pyridin-4-one |
InChI |
InChI=1S/C12H11N3O3/c16-7-9-6-10(17)11(18)12(13-9)15-14-8-4-2-1-3-5-8/h1-6,16,18H,7H2,(H,13,17) |
InChI 键 |
VPIYZOAGXYETNS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N=NC2=C(C(=O)C=C(N2)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3,5-Bis(trimethylgermyl)cyclohexyl]-N-phenylaniline](/img/structure/B14326835.png)
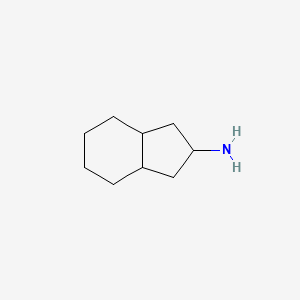
![2-(Prop-2-en-1-yl)-4-(2-{4-[(prop-2-en-1-yl)oxy]phenyl}propan-2-yl)phenol](/img/structure/B14326861.png)
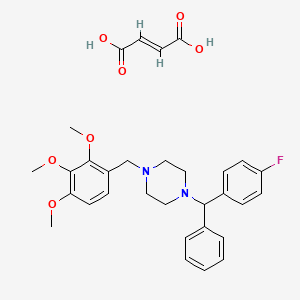

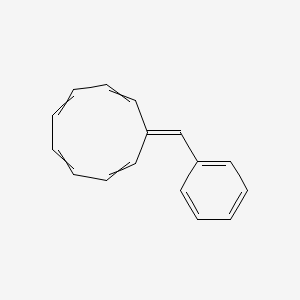
![[(Chlorostannanetriyl)tris(methylene)]tris[dimethyl(phenyl)silane]](/img/structure/B14326888.png)

![Propan-2-yl 2-({ethoxy[(3-methylbutyl)amino]phosphoryl}oxy)benzoate](/img/structure/B14326903.png)

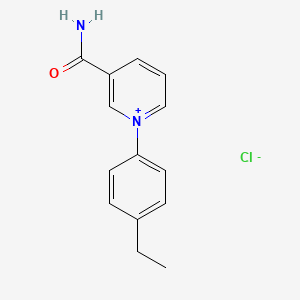
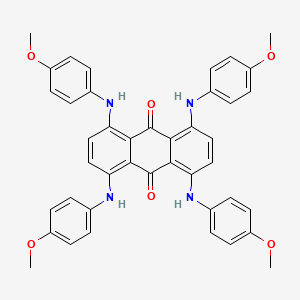
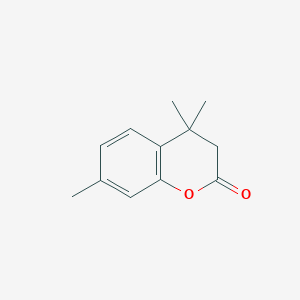
![3,3'-[Octane-1,8-diylbis(oxy)]dibenzoyl chloride](/img/structure/B14326945.png)
